molecular formula C4H14Cl2N2 B1378090 (2-Aminopropyl)(methyl)amine dihydrochloride CAS No. 878773-32-1

(2-Aminopropyl)(methyl)amine dihydrochloride

Cat. No.: B1378090
CAS No.: 878773-32-1
M. Wt: 161.07 g/mol
InChI Key: JNIXHFSIBKFBSO-UHFFFAOYSA-N
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Description

“(2-Aminopropyl)(methyl)amine dihydrochloride” is a chemical compound with the CAS Number: 878773-32-1 . It has a molecular weight of 161.07 and is typically stored at room temperature . The compound is usually in the form of a powder .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, amines in general can be synthesized through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The IUPAC name for this compound is N1-methyl-1,2-propanediamine dihydrochloride . Its InChI Code is 1S/C4H12N2.2ClH/c1-4(5)3-6-2;;/h4,6H,3,5H2,1-2H3;2*1H .


Physical and Chemical Properties Analysis

“this compound” is a powder that has a melting point of 175-176 degrees Celsius .

Scientific Research Applications

Degradation of Nitrogen-Containing Compounds

Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, improving overall treatment schemes for environmental applications. AOPs, including ozone and Fenton processes, have shown high reactivity towards amine-based compounds, with degradation highly sensitive to parameters like pH. Hybrid methods under optimized conditions offer synergistic effects, tailored for specific effluents (Bhat & Gogate, 2021).

CO2 Capture Applications

Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks exhibit excellent CO2 separation performance, highlighting their potential in addressing climate change issues (Lin, Kong, & Chen, 2016).

Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) of vegetable oils has been explored, showing the potential of amines in synthesizing bio-based compounds with industrial potential. This application is significant in polymer chemistry and as bio-based surface-active agents, demonstrating the versatility of amines in sustainable chemical synthesis (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Molecular Detection of Amine-Producing Bacteria

In food microbiology, the molecular detection of amine-producing bacteria on foods has been crucial for estimating the risk of biogenic amine content and preventing accumulation in food products. PCR methods offer rapid, sensitive, and specific detection, improving food safety (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).

Safety and Hazards

This compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .

Properties

IUPAC Name

1-N-methylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2ClH/c1-4(5)3-6-2;;/h4,6H,3,5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIXHFSIBKFBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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